molecular formula C16H16ClN3O4S B2807776 4-(2-Chlorobenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380167-34-8

4-(2-Chlorobenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2807776
CAS No.: 2380167-34-8
M. Wt: 381.83
InChI Key: VIDQKRBQHAOCJC-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfonyl group, a methoxypyridinyl group, and a piperazinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

4-(2-Chlorobenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science and industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies can provide insights into its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorobenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-24-15-10-12(6-7-18-15)20-9-8-19(11-16(20)21)25(22,23)14-5-3-2-4-13(14)17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDQKRBQHAOCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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